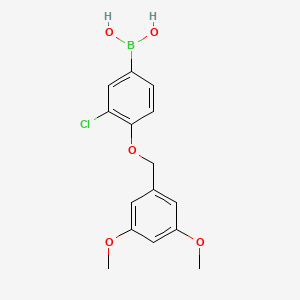
3-Chloro-4-(3',5'-dimethoxybenzyloxy)phenylboronic acid
Descripción general
Descripción
3-Chloro-4-(3',5'-dimethoxybenzyloxy)phenylboronic acid: is a boronic acid derivative with the molecular formula C15H16BClO5 and a molecular weight of 322.55 g/mol . This compound is known for its utility in various organic synthesis reactions, particularly in the field of medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(3',5'-dimethoxybenzyloxy)phenylboronic acid typically involves the reaction of 3-chloro-4-hydroxyphenylboronic acid with 3,5-dimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium catalysts: (e.g., Pd(PPh3)4) are often used in coupling reactions.
Bases: such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are employed to facilitate the reactions.
Solvents: like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to dissolve the reactants.
Major Products:
Biaryl compounds: are typically formed in Suzuki-Miyaura coupling reactions.
Substituted phenyl derivatives: are produced in nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in cross-coupling reactions to form carbon-carbon bonds .
Biology:
- Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine:
- Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry:
Mecanismo De Acción
The primary mechanism of action for 3-Chloro-4-(3',5'-dimethoxybenzyloxy)phenylboronic acid involves its role as a boronic acid derivative . Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical reactions. In Suzuki-Miyaura coupling reactions, the boronic acid moiety undergoes transmetalation with palladium, followed by reductive elimination to form the desired product .
Comparación Con Compuestos Similares
- 3-Chlorophenylboronic acid
- 3,5-Dimethoxyphenylboronic acid
- Phenylboronic acid
Comparison:
- 3-Chlorophenylboronic acid lacks the dimethoxybenzyl group, making it less versatile in certain synthetic applications .
- 3,5-Dimethoxyphenylboronic acid does not have the chloro substituent, which can affect its reactivity in substitution reactions .
- Phenylboronic acid is a simpler structure without the chloro or dimethoxybenzyl groups, limiting its use in more complex synthetic routes .
Uniqueness: 3-Chloro-4-(3',5'-dimethoxybenzyloxy)phenylboronic acid is unique due to the presence of both the chloro and dimethoxybenzyl groups, which enhance its reactivity and versatility in various chemical reactions.
Propiedades
IUPAC Name |
[3-chloro-4-[(3,5-dimethoxyphenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BClO5/c1-20-12-5-10(6-13(8-12)21-2)9-22-15-4-3-11(16(18)19)7-14(15)17/h3-8,18-19H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGYTGHGIFYXPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC(=CC(=C2)OC)OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584547 | |
| Record name | {3-Chloro-4-[(3,5-dimethoxyphenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-24-4 | |
| Record name | B-[3-Chloro-4-[(3,5-dimethoxyphenyl)methoxy]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-Chloro-4-[(3,5-dimethoxyphenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


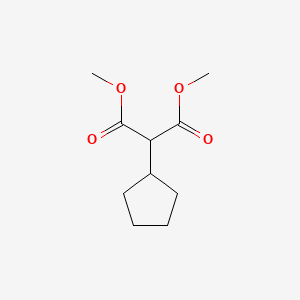

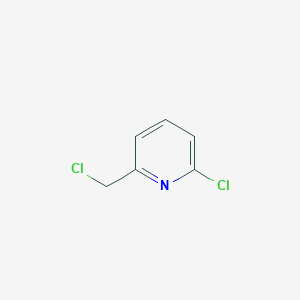
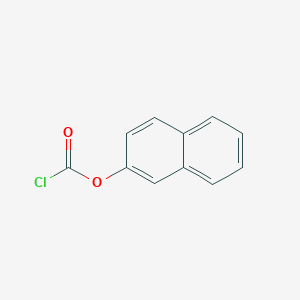






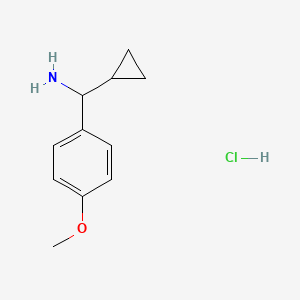
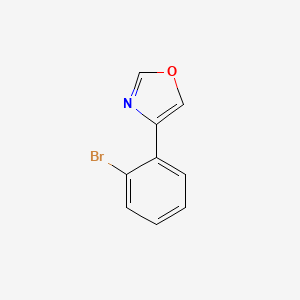
![Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate](/img/structure/B1591550.png)

